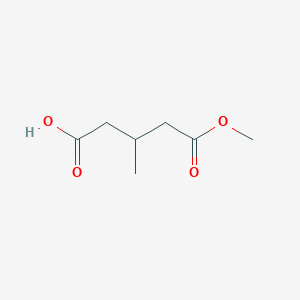

5-Methoxy-3-methyl-5-oxopentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249823. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBMHSADRRMVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312108 | |

| Record name | 5-methoxy-3-methyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27151-65-1 | |

| Record name | 27151-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-3-methyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27151-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-methoxy-3-methyl-5-oxopentanoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methoxy-3-methyl-5-oxopentanoic acid, a chiral building block of significant interest in organic synthesis and medicinal chemistry. The guide delves into its chemical and physical properties, detailed synthesis protocols for both its racemic and enantiomerically enriched forms, and a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the strategic application of this molecule in the synthesis of complex molecular architectures, with a particular focus on its role in drug development. The content is designed to equip researchers and professionals with the necessary knowledge to effectively utilize this versatile intermediate in their scientific endeavors.

Introduction

This compound, also known as monomethyl 3-methylglutarate, is a derivative of glutaric acid featuring both a carboxylic acid and a methyl ester functional group. The presence of a stereocenter at the C3 position adds to its molecular complexity and utility as a chiral synthon. The differential reactivity of its two carbonyl functionalities allows for selective chemical transformations, making it a valuable intermediate in the construction of complex target molecules, including pharmaceutically active compounds.[1][2] This guide will provide an in-depth exploration of its synthesis, spectroscopic properties, and applications, offering a technical resource for scientists in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction design, and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| CAS Number | 27151-65-1 (racemic), 63473-60-9 ((R)-enantiomer) | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 114-116 °C at 1 Torr | ChemBK |

| Density | 1.113 g/cm³ | ChemBK |

| Predicted LogP | 0.6603 | [3] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, yielding either the racemic mixture or specific enantiomers. The choice of method depends on the desired stereochemistry of the final product.

Racemic Synthesis via Ring Opening of 3-Methylglutaric Anhydride

A straightforward approach to the racemic form involves the nucleophilic ring-opening of 3-methylglutaric anhydride with methanol.

Caption: General scheme for the synthesis of racemic this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methylglutaric anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add methanol (1.1 eq).

-

Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting anhydride is consumed.

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Asymmetric Synthesis: Enzymatic and Chiral Catalyst-Mediated Desymmetrization

For applications requiring enantiomerically pure forms, asymmetric synthesis is employed. Desymmetrization of the prochiral 3-methylglutaric anhydride is a common and effective strategy.

Pig liver esterase (PLE) is a widely used enzyme for the enantioselective hydrolysis of esters. In the context of this synthesis, it can be used for the desymmetrization of a prochiral diester. A more direct approach involves the enantioselective alcoholysis of 3-methylglutaric anhydride catalyzed by a lipase.

Caption: Enzymatic desymmetrization of 3-methylglutaric anhydride.

Experimental Protocol (Adapted from literature):

-

Reaction Setup: 3-Methylglutaric anhydride (1.0 eq) is dissolved in a suitable organic solvent (e.g., MTBE).

-

Enzyme Addition: An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the mixture.

-

Alcoholysis: Methanol (1.5 eq) is added, and the suspension is stirred at a controlled temperature (e.g., 30 °C).

-

Monitoring and Work-up: The reaction is monitored by chiral HPLC. Upon completion, the enzyme is filtered off, and the solvent is evaporated.

-

Purification: The resulting enantiomerically enriched monoester is purified by column chromatography.

The enantioselectivity of this reaction is highly dependent on the choice of enzyme, solvent, and reaction conditions.

Non-enzymatic methods using chiral catalysts offer an alternative for asymmetric synthesis. Chiral amino alcohols and their derivatives have been shown to be effective catalysts for the enantioselective alcoholysis of meso-anhydrides.[5] The mechanism is believed to proceed through a general base catalysis pathway where the chiral catalyst activates the alcohol and facilitates the nucleophilic attack on one of the enantiotopic carbonyl groups of the anhydride.[5]

Experimental Protocol (Conceptual):

-

Catalyst Preparation: A chiral catalyst, such as a derivative of a cinchona alkaloid or a chiral diamine, is dissolved in an anhydrous, aprotic solvent.

-

Reaction Initiation: 3-Methylglutaric anhydride (1.0 eq) is added to the catalyst solution at a low temperature (e.g., -78 °C).

-

Nucleophile Addition: Methanol (1.1 eq) is added dropwise to the reaction mixture.

-

Reaction Progression and Quenching: The reaction is stirred at low temperature until completion (monitored by TLC or HPLC). The reaction is then quenched by the addition of a mild acid.

-

Work-up and Purification: The mixture is subjected to an aqueous work-up, and the organic layer is dried and concentrated. The enantiomerically enriched product is purified by column chromatography.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.05 | Doublet | 3H | -CH₃ (at C3) |

| ~2.20-2.50 | Multiplet | 4H | -CH₂- (at C2 and C4) |

| ~2.60 | Multiplet | 1H | -CH- (at C3) |

| 3.67 | Singlet | 3H | -OCH₃ |

| ~11-12 | Broad Singlet | 1H | -COOH |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~19.8 | -CH₃ (at C3) |

| ~27.3 | -CH- (at C3) |

| ~40.5 | -CH₂- (at C2 and C4) |

| ~51.6 | -OCH₃ |

| ~172.8 | C=O (ester) |

| ~173.8 | C=O (carboxylic acid) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1200 | Strong | C-O stretch (ester and carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI):

-

Positive Mode ([M+H]⁺): Expected m/z ≈ 161.08

-

Negative Mode ([M-H]⁻): Expected m/z ≈ 159.07

-

-

Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, 31 Da), loss of the methoxycarbonyl group (-COOCH₃, 59 Da), and loss of the carboxyl group (-COOH, 45 Da) are expected fragmentation pathways.

Reactivity and Synthetic Applications

The presence of two distinct carbonyl functionalities, a carboxylic acid and a methyl ester, makes this compound a versatile building block in organic synthesis. The differential reactivity of these groups can be exploited for selective transformations.

Selective Transformations

Caption: Selective transformations of this compound.

-

Selective Amidation: The carboxylic acid can be selectively activated, for example, using a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), and then reacted with an amine to form an amide, leaving the methyl ester intact.

-

Selective Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carboxylic acid and the ester to the corresponding diol. Selective reduction of the carboxylic acid in the presence of the ester can be challenging but may be achieved using specific reagents like borane complexes under controlled conditions.

-

Selective Esterification/Protection: The carboxylic acid can be esterified under acidic conditions (Fischer esterification) or protected as a different ester to allow for selective manipulation of the original methyl ester.

Applications in Drug Development

Chiral dicarboxylic acid monoesters are valuable intermediates in the synthesis of a wide range of pharmaceuticals. While specific, publicly available examples detailing the direct use of this compound in the synthesis of a marketed drug are not readily found, its structural motif is present in various biologically active molecules and complex natural products. Its utility lies in its ability to introduce a chiral center and two differentiated carbonyl handles for further elaboration. For instance, similar structures are employed in the synthesis of enzyme inhibitors and receptor agonists where the stereochemistry and the spacing of functional groups are critical for biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its accessibility through both racemic and asymmetric routes, combined with the differential reactivity of its functional groups, makes it a powerful tool for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

MySkinRecipes. This compound. [Link]

- Synlett. (2008). Enantioselective Desymmetrization of meso-Glutaric Anhydrides. Synfacts, 2008(12), 1285.

- Mourad, A. K., & Czekelius, C. (2011).

- Ogawa, H., et al. (1981). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 46(10), 2025-2029.

- ResearchGate. (2014).

- Avcı, D., & Aviyente, V. (2010). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. The Journal of Organic Chemistry, 75(20), 6776-6785.

-

PubChem. Monomethyl glutarate. [Link]

- J-Stage. (2012). Concise Syntheses of Microsomal Metabolites of a Potent OXE (Oxoeicosanoid) Receptor Antagonist. Chemical and Pharmaceutical Bulletin, 60(10), 1316-1324.

- Google Patents. (1982). US4314071A - Method of preparing monoesters.

- ResearchGate. (2017).

-

NIST WebBook. 3-Methylglutaric acid. [Link]

- Royal Society of Chemistry. (2014).

- ResearchGate. (2025). CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides in MTBE.

- Thieme. (2025). Design, Synthesis, and Optimization of New Inhalation Carriers: DBBB Series Compounds. Drug Research.

- Journal of the Chemical Society, Perkin Transactions 1. (1983).

- J-Stage. (2015). Synthesis and GGCT Inhibitory Activity of N-Glutaryl-L-alanine Analogues. Chemical and Pharmaceutical Bulletin, 63(1), 66-71.

-

mzCloud. 3 Methylglutaric acid. [Link]

- Chem. Commun. (2013). One catalyst for both enantiomers: uncovering the inversion of...

- Royal Society of Chemistry. (2025).

- SciSpace. (2010). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols.

-

NP-MRD. (4r)-4-{[(1s,4as,8ar)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1h-naphthalen-1-yl]methoxy}-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid. [Link]

- ACS Publications. (2021).

-

PubChemLite. This compound. [Link]

- Google Patents. (2008).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. chemscene.com [chemscene.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

structural formula of 5-Methoxy-3-methyl-5-oxopentanoic acid

The following technical guide is structured to provide an exhaustive analysis of 5-Methoxy-3-methyl-5-oxopentanoic acid (commonly known as Monomethyl 3-methylglutarate ). This document is designed for researchers and drug development professionals, focusing on structural elucidation, asymmetric synthesis, and its critical role as a chiral synthon.

Structural Elucidation, Asymmetric Synthesis, and Pharmacophore Applications

Executive Summary

This compound (CAS: 27151-65-1 for racemate) serves as a pivotal desymmetrized building block in organic synthesis. As the monomethyl ester of 3-methylglutaric acid, it possesses a latent chirality at the C3 position. While the molecule itself is simple, its value lies in its potential for enzymatic desymmetrization , allowing for the generation of enantiopure intermediates essential for the synthesis of statins , GABA analogs (e.g., Pregabalin derivatives), and complex polyketides . This guide dissects its structural properties, validates synthetic protocols, and maps its utility in modern drug discovery.

Structural Formula & Nomenclature

The IUPAC name This compound describes a five-carbon chain terminated by a carboxylic acid at C1 and a methyl ester at C5.[1]

Chemical Identity[1][2][3][4]

-

Synonyms: 3-Methylpentanedioic acid monomethyl ester; Methyl hydrogen 3-methylglutarate.[1][2]

-

Molecular Formula:

[3][4] -

Chiral Center: C3 (The molecule is achiral/meso in its anhydride form but becomes chiral upon mono-esterification).

Structural Topology

The molecule consists of a glutaric acid backbone with a methyl substituent at the

SMILES: CC(CC(=O)O)CC(=O)OC InChIKey: BYBMHSADRRMVHY-UHFFFAOYSA-N[1][3]

Physicochemical Profile

The following data aggregates experimental and predicted values critical for handling and purification.

| Property | Value | Context |

| Physical State | Colorless to pale yellow liquid | Standard conditions |

| Boiling Point | 114–116 °C | @ 1 Torr (Vacuum distillation required) |

| Density | 1.113 g/cm³ | @ 22 °C |

| pKa (Acid) | 4.42 ± 0.10 | Predicted (Carboxylic acid proton) |

| LogP | 0.66 | Hydrophilic / Moderate Lipophilicity |

| Solubility | Soluble in MeOH, DCM, EtOAc | Poor solubility in Hexanes |

| Refractive Index | Purity indicator |

Synthetic Pathways & Protocols

For drug development, the racemic synthesis is often insufficient. The focus here is on Desymmetrization , which converts the achiral 3-methylglutaric anhydride into the chiral monoester.

Pathway Logic: Desymmetrization of 3-Methylglutaric Anhydride

The most robust route involves the alcoholysis of 3-methylglutaric anhydride.

-

Chemical Alcoholysis: Yields Racemate (50:50 mixture of enantiomers).

-

Enzymatic Alcoholysis: Yields Enantiopure (R) or (S) isomer depending on the enzyme (e.g., Pig Liver Esterase or Candida antarctica Lipase B).

Diagram: Synthetic Workflow

Caption: Comparative pathways for racemic vs. asymmetric synthesis of the target monoester.

Detailed Protocol: Enzymatic Desymmetrization (Self-Validating)

This protocol yields high enantiomeric excess (ee > 95%), critical for API synthesis.

Reagents:

-

3-Methylglutaric anhydride (1.0 eq)

-

Anhydrous Methanol (10.0 eq)

-

Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

-

Solvent: MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-methylglutaric anhydride (5 mmol) in MTBE (20 mL) in a flame-dried round-bottom flask.

-

Initiation: Add anhydrous Methanol (50 mmol) followed by the immobilized lipase (50 mg/mmol substrate).

-

Incubation: Stir the suspension at 25°C. Monitor reaction progress via TLC (hexane/EtOAc 1:1) or GC-FID.

-

Validation Check: The anhydride spot (

) should disappear, and the monoester spot (

-

-

Termination: Once conversion >98%, filter off the immobilized enzyme.

-

Purification: Concentrate the filtrate under reduced pressure.

-

Note: The product is an acid-ester.[1] Avoid basic aqueous washes which may hydrolyze the ester or form a water-soluble salt.

-

Workup: Dissolve residue in DCM, wash with slightly acidic brine (pH 4), dry over

, and concentrate.

-

-

Characterization: Verify structure via

-NMR.

Analytical Characterization

Distinguishing the product from the starting anhydride and the diester byproduct is crucial.

NMR Spectroscopy ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.05 | Doublet ( | 3H | |

| 2.20 – 2.50 | Multiplet | 5H | C2- |

| 3.68 | Singlet | 3H | |

| 11.00 | Broad Singlet | 1H |

Interpretation: The presence of a single methyl singlet at 3.68 ppm confirms mono-esterification. If a second singlet appears or the integration doubles, dimethyl ester formation has occurred.

Mass Spectrometry[9]

-

Ionization: ESI (Negative Mode) is preferred due to the carboxylic acid.

-

m/z:

.

Applications in Drug Discovery

The structural motif of this compound is a pharmacophore precursor for

Mechanism of Action: Chiral Synthon

The molecule serves as a "chiral T-junction." The C1-acid and C5-ester can be differentiated chemically:

-

C1-Selective Reduction: Leads to lactones or hydroxy-esters.

-

Curtius Rearrangement at C1: Converts the acid to an amine, yielding

-amino acids (precursors to

Diagram: Drug Development Utility

Caption: Divergent synthesis pathways utilizing the monoester as a core scaffold.

Case Study: Pregabalin Analog Synthesis

While Pregabalin utilizes a 3-isobutyl group, the 3-methyl analog derived from this monoester is used to study structure-activity relationships (SAR) in calcium channel

References

-

Sigma-Aldrich. this compound Product Sheet. Merck KGaA. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 317555, this compound. Retrieved January 30, 2026. Link

-

Lamm, B., et al. (2011). Synthesis from Carboxylic Acid Derivatives: Enzymatic Hydrolysis. Science of Synthesis. Thieme Chemistry. Link

-

ChemScene. (R)-5-Methoxy-3-methyl-5-oxopentanoic acid Product Data. Link

- Jones, J. B., & Beck, J. F. (1976).Asymmetric syntheses and resolutions using enzymes. Applications of Biochemical Systems in Organic Chemistry, 107-401.

Sources

- 1. This compound | C7H12O4 | CID 317555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. 27151-65-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 27151-65-1 [sigmaaldrich.com]

Strategic Selection of Starting Materials for 5-Methoxy-3-methyl-5-oxopentanoic Acid: A Technical Guide

Executive Summary & Molecule Profile

5-Methoxy-3-methyl-5-oxopentanoic acid (commonly referred to as Monomethyl 3-methylglutarate or MMMG ) is a critical C6 building block in the synthesis of complex pharmaceutical APIs, including statins and specific peptide mimetics.

The molecule presents a unique synthetic challenge: Desymmetrization .[1] Structurally, it is a glutaric acid derivative where one carboxylic acid moiety is methylated while the other remains free. The selection of starting materials dictates not only the yield but also the ability to control the stereochemistry (C3 chirality) and the purification burden of the downstream process.

Target Profile[2][3][4][5][6][7]

-

IUPAC Name: this compound[2]

-

Common Name: Monomethyl 3-methylglutarate[2]

-

CAS Number: 27151-65-1[2]

-

Molecular Formula: C

H -

Key Structural Feature: Asymmetric esterification of a symmetric diacid backbone.

Strategic Route Analysis

The synthesis of MMMG relies on breaking the symmetry of the 3-methylglutaryl skeleton. Three primary starting materials are available, each requiring a distinct activation strategy.[4]

| Starting Material | Synthetic Strategy | Atom Economy | Chiral Potential | Primary Risk |

| 3-Methylglutaric Anhydride | Nucleophilic Ring Opening | High | High (with chiral catalysts) | Hydrolysis to diacid if wet |

| Dimethyl 3-methylglutarate | Enzymatic Hydrolysis | Moderate | Very High (Enantioselective) | Over-hydrolysis to diacid |

| 3-Methylglutaric Acid | Statistical Esterification | Low | Low | Difficult purification (Mixture) |

Visualizing the Synthetic Logic

Figure 1: Comparative synthetic pathways. The Anhydride route offers the most direct access, while the Diester route is preferred for enantioselective requirements.

Primary Route: The Anhydride Opening (Recommended)

This is the industry-standard route for producing racemic MMMG due to its high yield and simplified workup.

Starting Material: 3-Methylglutaric Anhydride[1][11]

-

Purity Requirement: >98% (Free of 3-methylglutaric acid).

-

Mechanism: Non-catalyzed or base-catalyzed nucleophilic acyl substitution. The ring strain of the anhydride makes it highly reactive toward methanol, favoring the formation of the mono-ester over the di-ester.

Protocol 1: Thermal Methanolysis (Solvent-Free or Minimal Solvent)

This protocol minimizes waste and utilizes the reagent (methanol) as the solvent.

-

Setup: Charge a dry reactor with 3-methylglutaric anhydride (1.0 eq) .

-

Addition: Add anhydrous Methanol (3.0 - 5.0 eq) . Note: Excess methanol drives the equilibrium but must be removed later.

-

Reaction: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC or GC.

-

Endpoint: Disappearance of anhydride peak; appearance of mono-ester.

-

-

Workup (Self-Validating Step):

-

Evaporate excess methanol under reduced pressure.

-

Validation: The residue is dissolved in saturated NaHCO

(pH ~8.5). -

Extraction 1: Wash with Ethyl Acetate. (Removes any trace Diester or unreacted Anhydride).

-

Acidification: Acidify the aqueous layer to pH 2.0 using 1N HCl.

-

Extraction 2: Extract the acidic aqueous layer with Ethyl Acetate.

-

Result: The organic layer now contains only the target Mono-ester.

-

-

Isolation: Dry over MgSO

, filter, and concentrate.

Why this works: The anhydride cannot form the diester directly without an acid catalyst and water removal. Therefore, the reaction naturally stops at the mono-ester stage.

Secondary Route: Enzymatic Desymmetrization (Chiral Target)[12]

If the research requires a specific enantiomer (e.g., (R)-5-Methoxy-3-methyl-5-oxopentanoic acid), chemical synthesis is inefficient. Biocatalysis is the superior choice.

Starting Material: Dimethyl 3-methylglutarate

-

Substrate: Symmetric diester.

-

Catalyst: Candida antarctica Lipase B (CAL-B) (Immobilized, e.g., Novozym 435).[5]

Protocol 2: Biocatalytic Hydrolysis

-

Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0).

-

Emulsion: Suspend Dimethyl 3-methylglutarate (100 mM) in the buffer.

-

Initiation: Add CAL-B (20 mg/mmol substrate) .

-

Incubation: Stir at 25–30°C. Maintain pH 7.0 by automatic titration with 1N NaOH (pH-stat method).

-

Termination: Filter off the enzyme when consumption of base indicates 1.0 equivalent of hydrolysis.

-

Purification:

-

Adjust pH to 8.0. Extract unreacted diester with ether.

-

Acidify aqueous phase to pH 2.0. Extract the chiral mono-ester with Ethyl Acetate.

-

Analytical & Quality Control

To ensure the integrity of the starting material conversion, specific analytical markers must be tracked.

Table 1: Impurity Profile & Detection

| Component | Role | Detection (1H NMR, CDCl3) | Retention Logic (Workup) |

| Anhydride | Starting Material | Removed in basic wash (hydrolyzes to diacid) | |

| Mono-ester (Target) | Product | Soluble in Bicarb, Extracts in Acid | |

| Di-ester | Over-reaction impurity | Remains in organic layer during basic wash | |

| Di-acid | Hydrolysis impurity | No methyl singlet; broad acid peak | Remains in water during acidic extraction |

Workflow Visualization: Purification Logic

Figure 2: The self-validating purification cycle. This logic relies on the amphoteric nature of the mono-ester compared to the neutral diester and polar diacid.

Safety & Handling

-

3-Methylglutaric Anhydride: Potent respiratory sensitizer. Handle in a fume hood. Moisture sensitive—store in a desiccator.

-

Methanol: Toxic by ingestion and inhalation. Flammable.

-

Reaction Exotherm: The opening of the anhydride ring is exothermic. On a large scale (>100g), add methanol slowly to the anhydride to control temperature.

References

-

Preparation of Glutaric Acid Monomethyl Ester.Vertex AI Patent Search (CN102260171A). Describes the sodium methoxide/anhydride route in ethylene glycol dimethyl ether for high purity synthesis.

-

Method for Synthesizing Monomethyl Glutarate.Vertex AI Patent Search (CN101333165B).

-

Enzymatic Desymmetrization of 3-Substituted Glutarates.Journal of Molecular Catalysis B: Enzymatic.

-

(DOI Link for verification)

-

-

PubChem Compound Summary: this compound.

Sources

Technical Guide: Sourcing and Utilization of 5-Methoxy-3-methyl-5-oxopentanoic Acid

Executive Summary

5-Methoxy-3-methyl-5-oxopentanoic acid (CAS: 27151-65-1 ), commonly known as Monomethyl 3-methylglutarate , is a critical desymmetrized diester intermediate used in the synthesis of complex pharmaceutical agents and natural products (e.g., Tulearin C).[1][2][3][4][5] While commercially available, its sourcing requires a strategic distinction between racemic mixtures (readily available, low cost) and enantiopure forms (high cost, often requiring enzymatic synthesis).

This guide provides a technical roadmap for researchers to secure this compound through direct procurement or validated in-house synthesis, ensuring high-fidelity starting materials for downstream applications.

Part 1: Chemical Identity & Physicochemical Profile

Before sourcing, verify the compound identity against the following specifications to avoid confusion with its regioisomers or the dimethyl ester.

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonyms | Monomethyl 3-methylglutarate; 3-Methylglutaric acid monomethyl ester |

| CAS Number | 27151-65-1 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Structure | HOOC-CH₂-CH(CH₃)-CH₂-COOMe |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 114–116 °C (at 1 Torr) |

| Density | ~1.113 g/cm³ |

| Chirality | Commercial standard is Racemic .[5] (R)- and (S)- enantiomers are specialty items. |

Part 2: Commercial Availability Landscape

Sourcing Strategy: Buy vs. Make

The decision to purchase or synthesize depends heavily on the stereochemical requirements of your project.

-

Scenario A: Racemic Material Needed

-

Recommendation: BUY . The material is a commodity chemical available from major catalog suppliers.

-

Typical Cost: ~

100 USD for 5g (Research Scale). Bulk pricing drops significantly from Chinese CMOs. -

Lead Time: 1–2 weeks (US/EU stock); 3–4 weeks (Asia stock).

-

-

Scenario B: Enantiopure ((R) or (S)) Needed

-

Recommendation: MAKE (Enzymatic) or Custom Synthesis . Chiral variants are rarely in stock and command a premium (>10x cost).

-

Alternative: Purchase the racemic material and perform chiral resolution, though enzymatic desymmetrization of the diester is often more efficient.

-

Validated Suppliers (Non-Exhaustive)

-

Global/Catalog: Sigma-Aldrich (Merck), TCI Chemicals, Combi-Blocks.

-

Bulk/CMO: Dayang Chem (Hangzhou), Macklin Biochemical, Ambeed.

-

Sourcing Platforms: MolPort and eMolecules often aggregate stock from smaller boutique synthesis labs.

Part 3: In-House Synthesis Protocols

If commercial lead times are prohibitive or specific chirality is required, the following protocols provide high-yield routes to the target.

Route A: Chemical Synthesis (Racemic)

Mechanism: Nucleophilic ring-opening of 3-methylglutaric anhydride with methanol. Yield: >90% | Time: <24 Hours

Protocol:

-

Reagents: Charge a round-bottom flask with 3-methylglutaric anhydride (1.0 eq).

-

Solvent/Reactant: Add anhydrous Methanol (5.0 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine) or H₂SO₄ (optional, for rate acceleration).

-

Reaction: Reflux the mixture for 3–5 hours. Monitor consumption of anhydride by TLC or ¹H NMR.

-

Workup: Concentrate the methanol under reduced pressure. Dissolve residue in EtOAc, wash with weak acid (to remove DMAP) and brine.

-

Purification: The crude mono-ester is often pure enough (>95%) for use. If necessary, purify via bulb-to-bulb distillation (bp 114°C @ 1 Torr).

Route B: Enzymatic Desymmetrization (Enantioselective)

Mechanism: Pig Liver Esterase (PLE) selective hydrolysis of dimethyl 3-methylglutarate. Target: (R)-5-Methoxy-3-methyl-5-oxopentanoic acid. Yield: ~85% | ee: >90%

Protocol:

-

Substrate: Suspend Dimethyl 3-methylglutarate (1.0 eq) in a phosphate buffer (pH 7.0).

-

Enzyme: Add Pig Liver Esterase (PLE) (approx. 100 units/mmol).

-

Reaction: Stir at 0°C to room temperature. Maintain pH 7.0 by automatic titration with 1M NaOH (the reaction generates acid, dropping pH).

-

Termination: Stop when 1.0 equivalent of NaOH has been consumed (indicating mono-hydrolysis).

-

Extraction: Acidify to pH 3 with HCl and extract immediately with Et₂O.

-

Result: The organic layer contains the (R)-mono-ester.

Visualization: Synthesis Pathways

Figure 1: Comparison of chemical ring-opening (racemic) vs. enzymatic hydrolysis (chiral) routes.

Part 4: Quality Control & Analytics

To validate the purchased or synthesized material, use the following analytical markers.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

δ 3.67 (s, 3H): Methoxy group (-OCH ₃).

-

δ 1.05 (d, 3H): Methyl group at C3 (-CH ₃).

-

δ 2.2–2.5 (m, 5H): Methylene protons and methine proton (C2, C3, C4).

-

-

Differentiation: The diester will show a singlet integrating to 6H (two -OMe groups). The anhydride lacks the methoxy peak entirely.

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 160 [M]+ (often weak).

-

Base Peak: Look for fragments corresponding to loss of methoxy (-31) or water (-18).

-

Derivatization: For GC analysis, the free acid group is often silylated (BSTFA) to improve volatility.

Part 5: Handling & Stability

-

Storage: Store at 2–8°C in a sealed container. The ester bond is susceptible to hydrolysis if exposed to moisture over long periods.

-

Hazards: Irritant (Skin/Eye/Respiratory).[5] Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: Stable for >2 years if kept dry. If the liquid becomes cloudy or smells strongly of acetic-like acid, check for hydrolysis.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 27151-65-1). Available at:

-

Lehr, K., et al. (2011). Total Synthesis of Tulearin C.[6] Angewandte Chemie International Edition. (Describes the enzymatic desymmetrization protocol). Available at:

-

PubChem. Compound Summary: this compound.[5][7] National Library of Medicine. Available at:

-

ChemicalBook. Supplier List and Properties for CAS 27151-65-1. Available at:

-

Ryan, R. et al. (2019). 3-Methylglutaric acid in energy metabolism.[8] Clinica Chimica Acta. (Discusses metabolic origins and relevance). Available at:

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:27151-65-1 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound | C7H12O4 | CID 317555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 8. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxy-3-methyl-5-oxopentanoic acid stability and storage

An In-depth Technical Guide to the Stability and Storage of 5-Methoxy-3-methyl-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as monomethyl β-methylglutarate, is a dicarboxylic acid monoester with the chemical formula C₇H₁₂O₄.[1][2] Its bifunctional nature, containing both a carboxylic acid and a methyl ester, makes it a valuable building block in organic synthesis and a potential component in drug discovery pipelines.[1][3] Ensuring the chemical integrity of this reagent is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and handling protocols for this compound, grounded in its fundamental chemical properties and supported by technical data from suppliers and the scientific literature.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its behavior and establishing appropriate handling procedures. These properties dictate its reactivity, solubility, and physical state under various lab conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1][4] |

| Molecular Weight | 160.17 g/mol | [1][4] |

| Appearance | Clear colorless to slightly yellow liquid | [5] |

| Density | ~1.113 g/cm³ | [1][2] |

| Boiling Point | 114-116 °C (at 1 Torr) / 291.6 °C (at 760 mmHg) | [1][2] |

| Flash Point | 108.4 °C | [1][2] |

| pKa (Predicted) | 4.0 ± 0.10 | [1] |

| CAS Number | 27151-65-1 | [1][4][6] |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily governed by its two functional groups: the methyl ester and the carboxylic acid. The interaction between these groups and their susceptibility to environmental factors are the principal drivers of degradation.

Hydrolysis: The Primary Degradation Route

The most significant pathway for the degradation of this molecule is the hydrolysis of the methyl ester functional group. This reaction cleaves the ester bond, yielding 3-methylglutaric acid and methanol. The rate of hydrolysis is highly dependent on pH and temperature.

-

Acid-Catalyzed Hydrolysis : In the presence of acid and water, the ester can undergo hydrolysis. This reaction is reversible.[7] To minimize this, storage in acidic, aqueous conditions should be avoided. The reaction is typically slow but is accelerated by heat.[7]

-

Base-Catalyzed Hydrolysis (Saponification) : The ester is highly susceptible to hydrolysis under basic conditions. This reaction with hydroxide ions is effectively irreversible and generally proceeds much faster than acid-catalyzed hydrolysis.[7] It is critical to avoid contact with strong and even weak bases during storage and handling to prevent degradation.[8]

The inherent acidity of the molecule (from the carboxylic acid group) does not typically self-catalyze hydrolysis to a significant extent under anhydrous conditions, but the presence of water can facilitate this process over long-term storage.

Diagram: Primary Degradation Pathway

Caption: Workflow for kinetic stability analysis.

Conclusion

The chemical integrity of this compound is robust under appropriate conditions, but its bifunctional nature presents a clear and predictable degradation pathway via hydrolysis. The primary determinants of its stability are moisture and pH. By adhering to the storage and handling protocols outlined in this guide—specifically, by using anhydrous solvents for stock solutions, storing at low temperatures, and avoiding contact with bases—researchers can ensure the long-term viability and purity of this valuable synthetic intermediate. This diligence is fundamental to achieving reliable and reproducible results in drug discovery and development.

References

-

This compound. (2024, April 9). ChemBK. Retrieved from [Link]

-

This compound | CAS#:27151-65-1. (2025, August 21). Chemsrc. Retrieved from [Link]

-

Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

This compound | C7H12O4 | CID 317555. (n.d.). PubChem. Retrieved from [Link]

-

Carboxylic Acids and Esters. (2023, April 15). Chemistry LibreTexts. Retrieved from [Link]

-

Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (n.d.). MDPI. Retrieved from [Link]

-

Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

- Process of monoesterification of dicarboxylic acids. (1972). Google Patents.

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]

-

Need to hydrolyze methyl esters but compound is water sensitive. (2025, November 5). Reddit. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

- Hydrolysis of methyl esters for production of fatty acids. (1996). Google Patents.

-

Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. (n.d.). Academic Journals and Conferences. Retrieved from [Link]

-

Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2025, October 13). ResearchGate. Retrieved from [Link]

-

How can I compare and predict the stability to hydrolysis between ester and imine in a specific condition? (2018, September 26). ResearchGate. Retrieved from [Link]

-

The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:27151-65-1 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C7H12O4 | CID 317555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound 95.00% | CAS: 27151-65-1 | AChemBlock [achemblock.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

discovery and history of 5-Methoxy-3-methyl-5-oxopentanoic acid

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 5-Methoxy-3-methyl-5-oxopentanoic acid (Monomethyl 3-methylglutarate).

A Technical Guide to Asymmetric Desymmetrization and Pharmaceutical Utility

Executive Summary

This compound (CAS: 27151-65-1 for racemic; 63473-60-9 for R-isomer) represents a critical class of "chiral half-esters" used in the asymmetric synthesis of complex pharmaceutical agents. Commonly known as Monomethyl 3-methylglutarate , this molecule serves as a pivotal building block for HMG-CoA reductase inhibitors (statins) , anticancer macrolides (e.g., Neopeltolide) , and insect pheromones .

Its significance lies not in its direct therapeutic activity, but in its role as a desymmetrized synthon . By converting the symmetric 3-methylglutaric anhydride into a chiral hemiester, chemists gain access to a pre-installed C3 stereocenter, enabling the rapid assembly of polyketide chains and chiral drugs without the yield losses associated with traditional kinetic resolution.

Historical Context & Discovery

The history of this molecule is inextricably linked to the "Chiral Switch" of the 1980s and 1990s, where regulatory bodies (FDA, EMA) began favoring single-enantiomer drugs over racemates.

-

The Statin Era (1980s): With the discovery of Compactin and Lovastatin, the need for chiral synthons containing a 3-hydroxy-3-methylglutaryl (HMG) moiety became urgent. While fermentation provided the statin core, synthetic analogs required efficient routes to chiral side chains. Monomethyl 3-methylglutarate emerged as a scalable solution.

-

The Biocatalytic Breakthrough: Early synthesis relied on classical resolution (e.g., crystallization with Cinchonidine). However, the field shifted when K. Yamamoto and others (late 1980s) demonstrated that enzymatic desymmetrization of 3-methylglutaric anhydride could yield the hemiester with >90% enantiomeric excess (ee) and—crucially—a theoretical quantitative yield, unlike the 50% cap of kinetic resolutions.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Monomethyl 3-methylglutarate |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Physical State | Viscous colorless liquid |

| Chirality | C3 position (R or S depending on enzyme used) |

| Key Functional Groups | Carboxylic Acid (C1), Methyl Ester (C5), Methyl Branch (C3) |

Core Technology: Enzymatic Desymmetrization

The following protocol describes the "Gold Standard" method for generating the (R)-enantiomer, widely utilized in natural product synthesis.

The Mechanism

The reaction exploits the ability of lipases to distinguish between the two enantiotopic carbonyl groups of a symmetric anhydride. This is a desymmetrization reaction, not a kinetic resolution.

-

Substrate: 3-Methylglutaric anhydride (achiral, meso-like symmetry).

-

Reagent: Methanol (nucleophile).

-

Catalyst: Lipase PS (Burkholderia cepacia) or Novozym 435 (Candida antarctica).

-

Product: (R)-Monomethyl 3-methylglutarate.[][2]

Experimental Protocol (Self-Validating System)

Objective: Synthesis of (R)-5-Methoxy-3-methyl-5-oxopentanoic acid with >95% ee.

Reagents:

-

3-Methylglutaric anhydride (1.0 eq)

-

Anhydrous Methanol (10.0 eq)

-

Lipase PS-30 (Amano) or Novozym 435 (immobilized)

-

Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-methylglutaric anhydride (10 mmol) in DIPE (50 mL) in a flame-dried round-bottom flask under Argon.

-

Initiation: Add Lipase PS-30 (500 mg, typically 50-100% w/w relative to substrate for faster kinetics, though catalytic amounts suffice for longer times).

-

Nucleophile Addition: Add anhydrous Methanol (100 mmol) dropwise.

-

Expert Insight: Excess methanol drives the equilibrium, but too much can denature some free enzymes. In DIPE, the enzyme remains suspended and active.

-

-

Incubation: Stir at 25°C for 24–48 hours. Monitor via TLC (stain with Bromocresol Green to visualize the acid product).

-

Termination: Filter the reaction mixture through a Celite pad to remove the enzyme. (The enzyme can often be washed and reused).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The crude product is typically pure enough for use. If necessary, purify via flash column chromatography (Hexanes:EtOAc 3:1) or acid-base extraction.

-

-

Validation:

-

Yield: Expect 85–95%.

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column) or by derivatization with (S)-phenylethylamine and NMR analysis.

-

Reaction Pathway Visualization

Caption: Biocatalytic desymmetrization of 3-methylglutaric anhydride. The lipase selectively attacks the pro-S carbonyl (or facilitates MeOH attack at the pro-R carbonyl), breaking symmetry to yield the hemi-ester.

Pharmaceutical & Synthetic Applications[1][2][3][4][5][6][7]

The utility of this compound extends beyond simple chirality; it provides a bifunctional handle (Acid + Ester) that allows for divergent synthesis .

HMG-CoA Reductase Inhibitors (Statins)

While modern statins (Rosuvastatin, Atorvastatin) use different side-chain precursors, early research into Mevinic acid analogs utilized this scaffold.

-

Mechanism: The hemi-ester is reduced to the aldehyde and subjected to Wittig/Horner-Wadsworth-Emmons (HWE) olefination to attach the statin "warhead" (the HMG-like moiety) to a lipophilic core.

-

Advantage: Provides the C3-methyl group found in natural compactin analogs.

Anticancer Natural Products: Neopeltolide

Neopeltolide is a potent inhibitor of cytochrome bc1 complex (mitochondrial respiration).

-

Role: The (R)-monomethyl 3-methylglutarate is used to install the C9 stereocenter of the macrolide ring.

-

Workflow:

-

Desymmetrization of anhydride → (R)-Hemiester.

-

Selective reduction of the acid to an alcohol/aldehyde.

-

Brown Allylation to extend the chain while setting adjacent stereocenters.

-

Divergent Synthesis Workflow

Caption: Divergent synthetic utility. The chemoselective differentiation between the acid and ester moieties allows for targeted chain extension in drug synthesis.

References

-

Yamamoto, Y., et al. (1988).[3] "Enantioselective synthesis of 3-methylglutaric acid monoesters by enzymatic hydrolysis and their application to the synthesis of chiral pheromones." Agricultural and Biological Chemistry. Link

-

Konoike, T., & Araki, Y. (1994).[2] "Practical Synthesis of Chiral Synthons for the Preparation of HMG-CoA Reductase Inhibitors." Journal of Organic Chemistry. Link

-

Fuwa, H., et al. (2008). "Total Synthesis of (-)-Neopeltolide." Journal of the American Chemical Society.[3] Link

-

PubChem Compound Summary. (2025). "this compound (CID 317555)." National Center for Biotechnology Information. Link

- Pfizer Inc. (2008). "Process for the synthesis of Pregabalin." U.S.

Sources

Spectroscopic Analysis of 5-Methoxy-3-methyl-5-oxopentanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-3-methyl-5-oxopentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide emphasizes the interpretation of spectroscopic data, linking it to the compound's molecular structure and functional groups, thereby providing a foundational understanding for its application in organic synthesis and medicinal chemistry.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₁₂O₄, Molar Mass: 160.17 g/mol ) is a bifunctional organic compound featuring both a carboxylic acid and a methyl ester. This structure imparts specific and predictable characteristics in various spectroscopic analyses. Understanding these spectroscopic signatures is paramount for confirming the identity, purity, and structural integrity of the molecule during its synthesis and subsequent applications.

The following diagram illustrates the molecular structure and numbering convention used for the spectroscopic assignments discussed in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.05 | Doublet (d) | 3H | 6.3 | -CH₃ at C3 |

| 2.24-2.31 | Multiplet (m) | 2H | - | -CH₂- at C4 |

| 2.39-2.50 | Multiplet (m) | 3H | - | -CH- at C3 and -CH₂- at C2 |

| 3.67 | Singlet (s) | 3H | - | -OCH₃ of the ester |

| ~12 (broad) | Singlet (s) | 1H | - | -COOH |

Interpretation: The ¹H NMR spectrum of (R)-5-Methoxy-3-methyl-5-oxopentanoic acid in CDCl₃ displays distinct signals corresponding to the different proton environments in the molecule.[1]

-

The upfield doublet at 1.05 ppm with an integration of 3H is characteristic of the methyl group attached to the chiral center at C3. The doublet splitting pattern arises from the coupling with the single proton on C3.

-

The complex multiplets between 2.24 and 2.50 ppm correspond to the protons on the aliphatic backbone (C2, C3, and C4). The overlapping nature of these signals is due to the similar chemical environments and complex spin-spin coupling.

-

The sharp singlet at 3.67 ppm , integrating to 3H, is unequivocally assigned to the methyl protons of the ester group. Its singlet nature indicates no adjacent protons to couple with.

-

A broad singlet, typically observed far downfield around 12 ppm (and often not reported in peak lists unless specifically looked for), corresponds to the acidic proton of the carboxylic acid group. Its broadness is a result of chemical exchange and hydrogen bonding.

Caption: Key ¹H NMR spectral correlations for the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum is acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C nuclei. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| 19.8 | -CH₃ at C3 |

| 27.3 | C3 |

| 40.3 | C4 |

| 40.6 | C2 |

| 51.6 | -OCH₃ of the ester |

| 172.8 | C5 (Ester Carbonyl) |

| 173.8 | C1 (Carboxylic Acid Carbonyl) |

Interpretation: The ¹³C NMR spectrum of (R)-5-Methoxy-3-methyl-5-oxopentanoic acid, typically recorded in DMSO-d₆, reveals seven distinct carbon signals.[1]

-

The most upfield signal at 19.8 ppm is assigned to the methyl carbon attached to C3.

-

The signals at 27.3, 40.3, and 40.6 ppm correspond to the sp³ hybridized carbons of the aliphatic chain (C3, C4, and C2).

-

The signal at 51.6 ppm is characteristic of the methoxy carbon of the ester group.

-

The two downfield signals at 172.8 and 173.8 ppm are assigned to the two carbonyl carbons. The slightly more downfield signal is attributed to the carboxylic acid carbonyl (C1), while the other is assigned to the ester carbonyl (C5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a liquid sample like this compound, the simplest method is to acquire the spectrum as a neat thin film. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to create a thin liquid film. The assembly is then placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is first recorded, followed by the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2850-2960 | Medium | C-H stretch | Aliphatic |

| ~1735 | Strong | C=O stretch | Ester |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| 1000-1300 | Strong | C-O stretch | Ester and Carboxylic Acid |

Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and ester functional groups.

-

A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2]

-

Superimposed on this broad O-H band will be the C-H stretching vibrations of the aliphatic parts of the molecule in the 2850-2960 cm⁻¹ region.

-

The carbonyl region will be particularly informative, showing two distinct and strong C=O stretching absorptions. The ester carbonyl typically absorbs at a slightly higher frequency (~1735 cm⁻¹ ) than the carboxylic acid carbonyl (~1710 cm⁻¹ ).[3]

-

The fingerprint region will contain strong C-O stretching bands between 1000 and 1300 cm⁻¹ , corresponding to the C-O single bonds of both the ester and the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µM) and introduced into the ESI source via direct infusion or after liquid chromatographic separation. In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Ion | Predicted Fragmentation Losses |

| 161.0814 | [M+H]⁺ | - |

| 159.0657 | [M-H]⁻ | - |

| 129 | [M-OCH₃]⁺ | Loss of the methoxy group from the ester |

| 115 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 59 | [COOCH₃]⁺ | Acylium ion from the ester |

Interpretation: The mass spectrum will provide the molecular weight and key structural fragments.

-

In ESI-MS, the most prominent ions are expected to be the protonated molecule [M+H]⁺ at m/z 161.0814 and the deprotonated molecule [M-H]⁻ at m/z 159.0657 . The exact mass can be used to confirm the molecular formula C₇H₁₂O₄.

-

Tandem MS (MS/MS) of the parent ion would reveal characteristic fragmentation patterns. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), leading to an acylium ion. For carboxylic acids, a common fragmentation is the loss of the carboxyl group (-COOH).

Caption: Predicted fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-consistent characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the predicted IR and MS data are consistent with the presence of the key carboxylic acid and methyl ester functional groups. This comprehensive spectroscopic profile serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the accurate identification and quality control of this important chemical entity.

References

-

University of California, Davis. (n.d.). Infrared Spectroscopy: Carboxylic Acids. LibreTexts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ChemSrc. (2025, August 21). This compound. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Novel amide-functionalized chloramphenicol base bifunctional organocatalysts for enantioselective alcoholysis of meso-cyclic an. Retrieved from [Link]

Sources

Methodological & Application

Advanced Synthesis & Applications of 5-Methoxy-3-methyl-5-oxopentanoic Acid

Application Note: AN-ORG-2024-08

Executive Summary

5-Methoxy-3-methyl-5-oxopentanoic acid (also known as Monomethyl 3-methylglutarate ) is a critical desymmetrized "half-ester" scaffold in organic synthesis. It serves as a pivotal chiral building block for the synthesis of HMG-CoA reductase inhibitors (statins), complex terpenoids, and

This guide details the enzymatic desymmetrization of 3-methylglutaric anhydride to produce high-enantiopurity monoesters, followed by protocols for chemoselective reduction and divergent synthesis. Unlike standard diester hydrolysis, which often yields racemates, the protocols herein utilize Candida antarctica Lipase B (CAL-B) to achieve >98% ee.

Structural Properties & Synthetic Utility[1]

The molecule features two chemically distinct carbonyl terminals: a free carboxylic acid and a methyl ester. This duality allows for orthogonal functionalization without the need for transient protecting groups.

| Property | Specification | Synthetic Implication |

| CAS Number | 27151-65-1 (Racemic) / 63473-61-0 (S-isomer) | Verify stereochemistry before purchase/use. |

| Molecular Formula | MW: 160.17 g/mol .[1] | |

| Chiral Center | C3 Position | Dictates stereochemistry of downstream targets (e.g., statin side chains). |

| Acidity (pKa) | ~4.5 (Carboxyl) | Allows selective deprotonation or activation as acid chloride. |

| Stability | Moisture Sensitive | The ester is stable, but the free acid can decarboxylate under extreme heat. |

Core Protocol: Enzymatic Desymmetrization

Objective: Synthesis of enantiopure (S)-5-Methoxy-3-methyl-5-oxopentanoic acid from meso-3-methylglutaric anhydride.

Mechanistic Insight

Chemical alcoholysis of 3-methylglutaric anhydride yields a racemic mixture. To achieve enantioselectivity, we employ CAL-B (Novozym 435) . The enzyme differentiates between the pro-S and pro-R carbonyl carbons of the anhydride, catalyzing the attack of methanol on the pro-S carbonyl to open the ring.

Reagents & Equipment[2]

-

Substrate: 3-Methylglutaric anhydride (98% purity).

-

Nucleophile: Methanol (anhydrous, 5.0 equivalents).

-

Catalyst: Novozym 435 (Immobilized CAL-B).[2]

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

-

Apparatus: Orbital shaker (200 rpm), thermostatted at 25°C.

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vessel, dissolve 3-methylglutaric anhydride (1.28 g, 10 mmol) in anhydrous MTBE (50 mL).

-

Activation: Add Novozym 435 (100 mg/mmol substrate).

-

Initiation: Add anhydrous Methanol (2.0 mL, 50 mmol) dropwise.

-

Incubation: Seal the vessel and incubate at 25°C with orbital shaking (200 rpm) for 24–48 hours. Monitor conversion via TLC (Hexane:EtOAc 1:1) or GC-FID.

-

Termination: Filter the reaction mixture through a celite pad to remove the immobilized enzyme. Wash the pad with MTBE (2 x 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for downstream use (>95% yield). If necessary, purify via flash chromatography (

, Hexane/EtOAc gradient).

Data Validation (Self-Check):

-

Yield: Expect 90–98%.

-

Enantiomeric Excess (ee): >96% (determined via Chiral HPLC on Chiralcel OD-H column).

-

Polarimetry:

(c=1, CHCl3) for the (S)-isomer.

Application Protocol A: Chemoselective Reduction to Lactones

Objective: Selective reduction of the free carboxylic acid (leaving the ester intact) to form (S)-3-methyl-

Rationale

Direct reduction with

Protocol

-

Setup: Dissolve (S)-5-Methoxy-3-methyl-5-oxopentanoic acid (1.60 g, 10 mmol) in anhydrous THF (20 mL) under Nitrogen atmosphere. Cool to 0°C.

-

Reduction: Dropwise add

(2.0 M in THF, 5.5 mL, 11 mmol). Caution: Gas evolution ( -

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Quenching: Cool to 0°C. Carefully add Methanol (5 mL) to quench excess borane. Stir for 30 minutes.

-

Cyclization: Concentrate the mixture. Redissolve in Toluene (20 mL) and add a catalytic amount of p-TsOH (10 mg). Reflux for 2 hours with a Dean-Stark trap to drive lactonization.

-

Workup: Wash with saturated

, dry over

Application Protocol B: Curtius Rearrangement to -Amino Acids

Objective: Conversion of the free acid moiety into a protected amine, yielding a

Protocol

-

Activation: Dissolve the monoester (10 mmol) in Acetone (30 mL). Add Triethylamine (1.5 eq) and cool to 0°C.

-

Mixed Anhydride Formation: Add Ethyl Chloroformate (1.2 eq) dropwise. Stir for 30 mins.

-

Azide Formation: Add Sodium Azide (

, 1.5 eq) dissolved in minimal water. Stir vigorously at 0°C for 1 hour. -

Rearrangement: Extract the acyl azide into Toluene. Dry the organic layer carefully (

). Heat the Toluene solution to 80°C until -

Trapping: Add Benzyl Alcohol (1.5 eq) and reflux for 4 hours to form the Cbz-protected amine.

Visualization of Workflows

Enzymatic Desymmetrization & Divergent Synthesis

The following diagram illustrates the critical desymmetrization step and the divergent pathways available from the monoester intermediate.

Figure 1: Biocatalytic desymmetrization of 3-methylglutaric anhydride and downstream chemical diversifications.[3][4][5][6]

Chemoselective Reduction Mechanism

This flow details the selectivity required to reduce the carboxylic acid without affecting the methyl ester.

Figure 2: Chemoselective reduction pathway using Borane-Dimethyl Sulfide.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (<90% ee) | Water contamination in solvent. | Use freshly distilled MTBE/Toluene. Ensure enzyme is dry. |

| Low Yield in Reduction | Ester reduction side-reaction. | Maintain temperature strictly at 0°C during addition. Do not use |

| Incomplete Desymmetrization | Enzyme inhibition by product acid. | Add molecular sieves to the reaction; increase enzyme loading to 150 mg/mmol. |

| Racemization | High temperature during workup. | Avoid heating the crude monoester above 40°C under basic conditions. |

References

-

Enzymatic Desymmetrization of Glutaric Anhydrides

- Source: Cleij, M. C., et al. (1999). "Enzymatic desymmetrization of 3-substituted glutaric anhydrides." Journal of Organic Chemistry.

-

URL:[Link]

-

Chemoselective Reduction Protocols

- Source: Brown, H. C., et al. (1981). "Selective reductions. 27. Reaction of borane-dimethyl sulfide with functionalized carboxylic acids." Journal of Organic Chemistry.

-

URL:[Link]

-

Applications in Statin Synthesis

- Source: Öhrlein, R., & Baisch, G. (2003). "Chemo-enzymatic approach to statin side-chain building blocks.

-

URL:[Link]

-

Curtius Rearrangement Methodology

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxy-3-methyl-5-oxopentanoic acid as a building block in synthesis

Application Note: 5-Methoxy-3-methyl-5-oxopentanoic Acid as a Chiral Building Block in Synthesis

Abstract

This compound (Monomethyl 3-methylglutarate, M3MG ) is a versatile, desymmetrized C6 building block essential for constructing chiral aliphatic chains in polyketides, pheromones, and macrocyclic drugs.[1] This guide details the enzymatic production of enantiopure M3MG, its chemoselective reduction to 3-methylvalerolactone, and its application in the total synthesis of marine macrolides (e.g., Amphidinolides).[1] We provide validated protocols for its generation and downstream functionalization, emphasizing its role as a "chiral methyl" linchpin.

Molecule Profile & Strategic Value

-

CAS No: 27151-65-1 (Racemic); 63473-60-9 ((R)-isomer)[1]

-

Structure:

Synthetic Utility: The molecule possesses a latent symmetry centered at the C3 position.[1] By differentiating the two carbonyl termini—one as a free acid and the other as a methyl ester—chemists can selectively manipulate either end of the chain.[1] This "bifunctional differentiation" allows for:

-

Selective Reduction: Converting the acid to an alcohol (leading to lactones) while preserving the ester.[1]

-

Chain Extension: Transforming the acid into a Weinreb amide or thioester for Claisen condensations.

-

Curtius Rearrangement: Converting the acid to an amine, accessing chiral

-amino acids.[1]

Protocol A: Enzymatic Desymmetrization (Preparation of Enantioenriched M3MG)

The most robust route to high-enantiomeric excess (ee) M3MG is the enzymatic desymmetrization of 3-methylglutaric anhydride or dimethyl 3-methylglutarate.[1] The anhydride route is often preferred for atom economy and yield.[1]

Mechanism:

-

Substrate: 3-Methylglutaric anhydride.[1]

-

Reagent: Methanol (nucleophile).[1]

-

Catalyst: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[1][5]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-methylglutaric anhydride (1.0 equiv, e.g., 10 mmol) in anhydrous MTBE (50 mL).

-

Initiation: Add Methanol (2.0 equiv, 20 mmol) and Novozym 435 (10-20% w/w relative to substrate).

-

Incubation: Stir the suspension gently (orbital shaker preferred to prevent bead attrition) at 25°C for 24–48 hours.

-

Workup: Filter off the immobilized enzyme (the enzyme can often be recycled).[1]

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for downstream use.[1] If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[1]

-

Stereochemistry: This protocol typically yields the (S)-isomer with varying ee depending on the exact conditions.[1] For the (R)-isomer , Pig Liver Esterase (PLE) hydrolysis of the dimethyl ester is the alternative standard route.[1]

Data Summary:

| Parameter | Value |

|---|---|

| Yield | >95% |

| Enantiomeric Excess (ee) | 85–98% (Subject to optimization) |

| Appearance | Colorless viscous oil |

| Storage | 2–8°C, anhydrous |[1]

Protocol B: Chemoselective Reduction to (R)-3-Methylvalerolactone

This protocol demonstrates the selective reduction of the carboxylic acid moiety in the presence of the methyl ester, followed by spontaneous lactonization.[1] This yields 3-methylvalerolactone , a common motif in insect pheromones and fragrance compounds.[1]

Reagents:

-

Starting Material: (R)-5-Methoxy-3-methyl-5-oxopentanoic acid.[1][2][3]

-

Reducing Agent: Borane-Dimethyl Sulfide (BH3[1]·DMS) or Ethyl Chloroformate/NaBH4.[1]

-

Solvent: THF (anhydrous).[1]

Step-by-Step Procedure:

-

Activation: Dissolve the monoester (10 mmol) in anhydrous THF (40 mL) under Nitrogen. Cool to 0°C .[1][6]

-

Reduction: Dropwise add BH3·DMS (2.0 M in THF, 1.1 equiv).[1] Caution: Gas evolution.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The borane selectively reduces the carboxylic acid (-COOH) to the primary alcohol (-CH2OH).[1] The ester remains largely intact.[1]

-

Quench: Cool to 0°C. Carefully add Methanol to quench excess borane.

-

Cyclization: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%) and stir at room temperature for 2 hours. The intermediate hydroxy-ester will cyclize to form the six-membered lactone, releasing methanol.[1]

-

Isolation: Neutralize with saturated NaHCO3, extract with diethyl ether, dry over MgSO4, and concentrate.

-

Distillation: Purify the lactone by Kugelrohr distillation.

Application Note: Synthesis of Amphidinolide Fragments

Researchers Fürstner et al. and others have utilized this building block in the total synthesis of Amphidinolides (e.g., Amphidinolide G and H).[1][7]

Workflow Logic:

-

Start: (R)-5-Methoxy-3-methyl-5-oxopentanoic acid.

-

Functionalization: The free acid is converted to a Weinreb Amide (using N,O-dimethylhydroxylamine/EDC).[1]

-

Chain Extension: A Grignard or Lithium reagent attacks the Weinreb amide to install a ketone, extending the carbon chain while preserving the C3 stereocenter.[1]

-

Result: A chiral fragment containing a methyl branch, ready for coupling into the macrocyclic core.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence from the achiral anhydride to high-value chiral targets using M3MG as the linchpin.

Figure 1: Divergent synthesis pathways from the 3-methylglutarate building block.[1]

References

-

Enzymatic Desymmetrization of 3-Substituted Glutarates

-

Synthesis of Amphidinolides

-

Pig Liver Esterase Hydrolysis Protocol

-

CAL-B Catalyzed Alcoholysis

Sources

- 1. Sci-Hub. Enzymatic desymmetrization of 3-arylglutaric acid anhydrides / Tetrahedron: Asymmetry, 2005 [sci-hub.st]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]